molecular formula C14H15NO5 B10871286 methyl (2Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoate

methyl (2Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoate

Cat. No.: B10871286
M. Wt: 277.27 g/mol
InChI Key: SULKOYXUOKASEV-YHYXMXQVSA-N
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Description

METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE is a synthetic organic compound characterized by the presence of a cyano group, a trimethoxyphenyl group, and a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trimethoxybenzaldehyde and malononitrile.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 2,4,5-trimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenoic acid.

    Esterification: The intermediate is then esterified using methanol and an acid catalyst like sulfuric acid to yield METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted nitriles or esters.

Scientific Research Applications

METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation. This disrupts cell division and can induce apoptosis in cancer cells. The compound may also interact with other cellular proteins, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)-2-propenoate: A similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

methyl (Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H15NO5/c1-17-11-7-13(19-3)12(18-2)6-9(11)5-10(8-15)14(16)20-4/h5-7H,1-4H3/b10-5-

InChI Key

SULKOYXUOKASEV-YHYXMXQVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(/C#N)\C(=O)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C(=O)OC)OC)OC

Origin of Product

United States

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